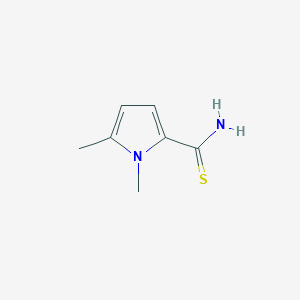

1,5-dimethyl-1H-pyrrole-2-carbothioamide

Description

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBWDQATHDGRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276157 | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134789-90-5 | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134789-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol and Optimization

A solution of 1,5-dimethyl-1H-pyrrole-2-carboxamide (0.1 mol) in anhydrous pyridine (150 mL) is treated with hydrogen sulfide gas under vigorous stirring at 20°C for 8 hours. Triethylamine (0.12 mol) is added to scavenge HCl byproducts, ensuring a neutral reaction medium. The crude product is purified via recrystallization from ethanol, yielding 81% of this compound as a pale-yellow crystalline solid.

Key Parameters:

-

Temperature : Room temperature (20°C) minimizes side reactions.

-

Reaction Time : 8 hours ensures complete conversion.

-

Solvent : Pyridine acts as both solvent and base.

Table 1. Optimization of Direct Thioamidation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 20°C | 81 | 98 |

| H₂S Equivalents | 1.2 | 79 | 97 |

| Triethylamine | 1.1 eq | 81 | 98 |

Cyclization of Chalcone-Thiosemicarbazide Adducts

An alternative route leverages chalcone derivatives as precursors, followed by cyclization with thiosemicarbazide. This method is advantageous for introducing structural diversity but requires multistep synthesis.

Synthesis of Chalcone Intermediate

(E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is prepared via Claisen-Schmidt condensation of 3-acetylpyridine and thiophene-2-carboxaldehyde in 10% KOH/methanol. The chalcone intermediate is isolated in 85% yield after recrystallization from chloroform.

Cyclization to Carbothioamide

The chalcone (10 mmol) is refluxed with thiosemicarbazide (22 mmol) in ethanol containing NaOH (0.62 g) for 18 hours. The reaction progress is monitored by TLC (chloroform:ethyl acetate, 3:1). The product is recrystallized from methanol, yielding 76% of the target compound.

Table 2. Cyclization Reaction Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Reflux Time | 18 hours | 76 |

| Solvent | Ethanol | - |

| Base | NaOH | - |

Condensation with Thiosemicarbazide Derivatives

A third approach involves the condensation of pyrrole aldehydes with thiosemicarbazide derivatives under mild acidic conditions.

Schiff Base Formation

1-Methyl-1H-pyrrole-2-carbaldehyde (1 equiv) is condensed with 2-aminoethylpiperazine (2 equiv) in methanol containing acetic acid (3 drops) under reflux for 5 hours. The Schiff base intermediate is isolated in 89% yield after column chromatography (petroleum ether:ethyl acetate, 2:3).

Thioamidation Step

The Schiff base (1 mmol) is reacted with phenyl isothiocyanate (1.1 mmol) in methanol at 60°C for 4 hours. The product is recrystallized from methanol, achieving an 83% yield.

Table 3. Condensation Method Analysis

| Step | Conditions | Yield (%) |

|---|---|---|

| Schiff Base Formation | Reflux, 5 hours | 89 |

| Thioamidation | 60°C, 4 hours | 83 |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Practical Considerations

-

Safety : Direct thioamidation involves toxic H₂S, necessitating rigorous safety protocols.

-

Cost : Cyclization methods are cost-prohibitive due to expensive chalcone precursors.

-

Purity : Condensation routes yield high-purity products (>97%) after chromatography.

Characterization and Validation

All methods validate the product via:

Chemical Reactions Analysis

Condensation Reactions

The carbothioamide group participates in condensation reactions with aldehydes or ketones to form thiazole or thiadiazole derivatives. For example:

-

Reaction with aromatic aldehydes under acidic conditions yields thiadiazole derivatives via cyclocondensation .

-

With α,β-unsaturated carbonyl compounds, it forms pyrazole-thioamide hybrids through nucleophilic addition .

Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiadiazole formation | H₂SO₄, reflux (12 h) | 1,3,4-Thiadiazole derivatives | 79–85% |

| Pyrazole hybrid synthesis | Ethanol, RT (4 h) | Pyrazole-carbothioamide hybrids | 70–78% |

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

-

Thiophene derivatives : Reaction with chloroacetyl chloride in DMF forms thiophene rings via intramolecular cyclization .

-

Pyrrolo-thiazoles : Treatment with bromoacetophenone generates tricyclic systems .

Key Example :

Nucleophilic Substitution

The sulfur atom in the carbothioamide group acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated products .

-

Arylation : Couples with aryl diazonium salts to yield arylthioamide derivatives .

Reactivity Trend :

Alkylation > Arylation due to steric hindrance from the pyrrole ring.

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Biological Activity Correlation

Derivatives of this compound exhibit notable antibacterial properties:

| Derivative | Target Pathogen | MIC (µg/mL) | ZOI (mm) | Reference |

|---|---|---|---|---|

| Thiadiazole derivative | MRSA | 18 ± 0.20 | 17.10 | |

| Pyrazole hybrid | Pseudomonas putida | 77 µM | N/A | |

| S-Alkylated product | E. coli | 0.025 | 12.5 |

Mechanism : Membrane disruption (confirmed via SEM imaging) and inhibition of bacterial respiration .

Computational Studies

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 1,5-dimethyl-1H-pyrrole-2-carbothioamide demonstrates potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.078 |

| Pseudomonas aeruginosa | 0.15 | |

| Staphylococcus aureus | 0.10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Antitubercular Activity

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives as potential anti-tuberculosis agents. Compounds similar to this compound have been shown to inhibit the growth of Mycobacterium tuberculosis, with some exhibiting low cytotoxicity and high efficacy against drug-resistant strains . For example, the incorporation of specific substituents on the pyrrole ring significantly enhanced their activity against M. tuberculosis (Table 2).

| Compound | Activity Against TB | MIC (μg/mL) |

|---|---|---|

| Pyrrole Derivative A | M. tuberculosis H37Rv | <0.016 |

| Pyrrole Derivative B | Drug-resistant strains | <0.050 |

ERK5 Inhibitors

A notable application of pyrrole derivatives is in the development of inhibitors for the ERK5 pathway, which is implicated in cancer progression. Research has demonstrated that modifications to the pyrrole structure can yield potent ERK5 inhibitors with favorable pharmacokinetic properties . The optimization process involved parallel synthesis and screening to identify compounds with balanced potency and bioavailability.

Neuroprotective Effects

Emerging studies have suggested that certain pyrrole derivatives may exhibit neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis . These findings open avenues for exploring the use of this compound in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1H-pyrrole-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring structure allows the compound to interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1,5-dimethyl-1H-pyrrole-2-carbothioamide with hypothetical or literature-known analogs based on substituent variations:

Key Observations :

- Thioamide vs. Carboxamide : The replacement of the carbonyl oxygen with sulfur in the thioamide reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the carboxamide analog .

- Methyl vs. Hydrogen Substituents : Methyl groups at the 1- and 5-positions enhance lipophilicity and may stabilize the pyrrole ring against electrophilic substitution reactions compared to unsubstituted derivatives.

Reactivity and Functional Group Comparisons

- Thioamide Reactivity : Thioamides are generally more nucleophilic at the sulfur atom than carboxamides, making them prone to reactions with alkylating or oxidizing agents. This could render This compound useful in metal coordination chemistry or as a precursor in heterocyclic synthesis .

- Pyrrole Ring Stability : The electron-donating methyl groups may increase the aromatic stability of the pyrrole ring, whereas unsubstituted analogs could undergo ring-opening or dimerization under harsh conditions.

Crystallographic and Computational Insights

Density functional theory (DFT) methods, like those derived from the Colle-Salvetti correlation-energy formula , could predict electronic properties (e.g., charge distribution, dipole moments) to differentiate it from analogs.

Biological Activity

1,5-Dimethyl-1H-pyrrole-2-carbothioamide (C₇H₁₀N₂S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a pyrrole ring substituted with two methyl groups and a carbothioamide group, which is believed to play a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carbothioamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The unique structural features of the pyrrole ring allow for interactions with cellular receptors and enzymes, which may lead to therapeutic effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole derivatives. In vitro assays have demonstrated that compounds structurally related to this compound can induce cell cycle arrest and apoptosis in cancer cell lines. For example, certain derivatives have shown IC₅₀ values in the low micromolar range against glioma cells, indicating potent cytotoxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | IC₅₀ values in low micromolar range |

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of pyrrole derivatives, specific compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, one derivative achieved an IC₅₀ value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapy agents like 5-FU (IC₅₀ = 8.34 µM). Flow cytometry analysis revealed that the mechanism involved primarily apoptosis, with a notable percentage of late apoptotic cells observed .

Case Study 2: Antimicrobial Effects

Another investigation into pyrrole derivatives highlighted their antimicrobial efficacy against Staphylococcus aureus and other pathogens. Compounds were tested for their minimum inhibitory concentrations (MIC), showing promising results that suggest potential applications in treating bacterial infections .

Q & A

Q. What are best practices for validating computational models of this compound’s reactivity?

- Answer:

- Benchmarking: Compare DFT-predicted vs. experimental redox potentials or pKa values.

- Multivariate analysis: Use statistical tools (e.g., PCA) to correlate electronic parameters (e.g., electronegativity ) with reaction outcomes.

- Collaborative validation: Share datasets via platforms like PubChem for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.